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Compound of Interest

Compound Name:
4-(4-Fluorophenyl)-3-

methoxybenzoic acid

CAS No.: 1214384-09-4

Cat. No.: B1388560

Get Quote

Executive Summary
4-(4-Fluorophenyl)-3-methoxybenzoic acid is a biaryl small molecule characterized by a

central biphenyl core, a carboxylic acid "head" group, and specific lipophilic substitutions

(fluorine and methoxy). In medicinal chemistry, this scaffold represents a "privileged structure"

capable of binding to distinct hydrophobic pockets in proteins such as Transthyretin (TTR) and

Dihydroorotate Dehydrogenase (DHODH).

This guide explores its primary potential as a TTR Kinetic Stabilizer for the treatment of

transthyretin amyloidosis (ATTR), utilizing its structural homology to Diflunisal and Tafamidis.

Secondary activities include COX inhibition (anti-inflammatory) and DHODH inhibition

(immunosuppressive).

Chemical Structure & Pharmacophore Analysis
The biological activity of this molecule is dictated by three critical structural domains:
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Domain Chemical Feature Biological Function (SAR)

Ring A (Core)
3-Methoxy-4-substituted

Benzoic Acid

Ionic Anchor: The carboxylate

(COO⁻) forms electrostatic

interactions with positively

charged residues (e.g., Lys15

in TTR). The 3-methoxy group

provides steric bulk and H-

bond acceptance.

Ring B (Tail) 4-Fluorophenyl

Hydrophobic Fill: Occupies

deep hydrophobic pockets.

The fluorine atom improves

metabolic stability (blocking

para-oxidation) and enhances

lipophilicity.

Linker Direct C-C Bond (Biaryl)

Rigidity: Limits conformational

freedom, reducing the entropic

cost of binding to rigid protein

interfaces (e.g., TTR dimer-

dimer interface).

Pharmacophore Visualization
The following diagram illustrates the structural logic connecting the chemical features to

biological targets.
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Caption: Pharmacophore map linking chemical substructures to specific protein binding sites.

Primary Biological Activity: Transthyretin (TTR)
Stabilization
The most scientifically grounded application for 4-(4-Fluorophenyl)-3-methoxybenzoic acid is

as a Kinetic Stabilizer of Transthyretin.

Mechanism of Action
Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol. In ATTR

amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid

fibrils.

Binding Site: The molecule binds to the two T4-binding pockets located at the dimer-dimer

interface.

Mode: The carboxylic acid forms electrostatic salt bridges with Lys15 and Lys15'. The biaryl

system extends into the inner and outer binding cavities (HBP1/HBP2).

Effect: Binding "super-stabilizes" the native tetramer, raising the energy barrier for

dissociation and preventing amyloidogenesis.
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Predictive Potency
Compared to Diflunisal (an FDA-approved NSAID repurposed for TTR), the 3-methoxy group

may offer superior selectivity or solubility, while the 4-fluoro group mimics the iodine atoms of

Thyroxine (T4), enhancing affinity for the halogen-binding pockets.

Experimental Protocol: TTR Fluorescence Polarization
Assay
To validate this activity, researchers should utilize a competition assay against a fluorescent

probe.

Materials:

Recombinant Human TTR (0.5 µM).

Fluorescent Probe: Resveratrol-fluorescein or similar T4-site binder.

Assay Buffer: PBS, pH 7.4.

Workflow:

Preparation: Dilute 4-(4-Fluorophenyl)-3-methoxybenzoic acid in DMSO (10 mM stock).

Incubation: Mix TTR (0.5 µM) with the test compound (0.1 µM – 100 µM) in a 96-well black

plate.

Probe Addition: Add fluorescent probe (1 µM) and incubate for 30 mins at RT.

Measurement: Measure Fluorescence Polarization (Ex: 485 nm, Em: 525 nm).

Analysis: A decrease in polarization indicates displacement of the probe, confirming binding

to the T4 pocket. Calculate IC50.

Secondary Biological Activity: DHODH Inhibition
Biphenyl carboxylic acids are a known class of Dihydroorotate Dehydrogenase (DHODH)

inhibitors (e.g., Brequinar analogs).
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Mechanism of Action
DHODH is a mitochondrial enzyme essential for de novo pyrimidine synthesis.

Binding: The molecule mimics the ubiquinone cofactor. The carboxylate group interacts with

the polar region of the ubiquinone channel (Arg136/Gln47), while the biphenyl tail occupies

the hydrophobic tunnel.

Therapeutic Utility: Inhibition leads to nucleotide depletion in rapidly dividing cells (T-cells/B-

cells), offering potential in autoimmune diseases (MS, RA) and oncology.

Experimental Protocol: DCIP Reduction Assay
Workflow:

System: Purified recombinant human DHODH enzyme.

Substrates: L-Dihydroorotate (L-DHO) and Decylubiquinone (Qd).

Indicator: 2,6-Dichlorophenolindophenol (DCIP) (Blue → Colorless upon reduction).

Reaction: Monitor the decrease in absorbance at 600 nm (reduction of DCIP coupled to Qd

reduction).

Validation: Compare activity against Brequinar (positive control).

Chemical Synthesis (Suzuki-Miyaura Coupling)
Since this compound is a specific biaryl, it is synthesized via palladium-catalyzed cross-

coupling.

Reaction Scheme:

Reactant A: 4-Bromo-3-methoxybenzoic acid

Reactant B: 4-Fluorophenylboronic acid

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
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Base: K₂CO₃ or Cs₂CO₃

Start Materials:
4-Bromo-3-methoxybenzoic acid

+
4-Fluorophenylboronic acid

Catalyst System:
Pd(PPh3)4 (5 mol%)

K2CO3 (2 eq)
Dioxane/H2O (4:1)

Reflux (90°C, 12h)
Inert Atmosphere (N2)

Acidification (HCl)
Extraction (EtOAc)

Product:
4-(4-Fluorophenyl)-3-methoxybenzoic acid

(Recrystallize from EtOH)

Click to download full resolution via product page

Caption: Standard Suzuki-Miyaura coupling workflow for synthesizing the biaryl scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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